Apparent Km vs. p-Nitrophenyl Glucuronide
The affinity of UDP-glucuronosyltransferase for the formation of 2-aminophenyl glucuronide is an order of magnitude higher than the Km reported for p-nitrophenyl glucuronide formation, indicating a significantly higher enzyme affinity for the ortho-aminophenol aglycone under these conditions [1]. The apparent Km for 2-aminophenyl glucuronide formation by guinea pig liver microsomal UGT was determined to be 7.1 × 10⁻⁵ M (71 μM) [1]. In contrast, the apparent Km for p-nitrophenyl glucuronide formation by rat liver UGT was reported as 0.7 mM (700 μM) [2].
| Evidence Dimension | Apparent Km for UGT-mediated Glucuronide Synthesis |
|---|---|
| Target Compound Data | 7.1 × 10⁻⁵ M (71 μM) |
| Comparator Or Baseline | p-Nitrophenyl glucuronide: 0.7 mM (700 μM) |
| Quantified Difference | Approximately 10-fold lower Km (higher affinity) for the 2-aminophenyl substrate. |
| Conditions | Target: Guinea pig liver microsomes, pH 7.4 [1]; Comparator: Rat liver nuclei/nuclear membranes [2] |
Why This Matters
A lower Km indicates that the 2-aminophenyl substrate is glucuronidated more efficiently at lower concentrations, making it a more sensitive probe for detecting UGT activity compared to p-nitrophenyl glucuronide.
- [1] Ikeda, M., Tanaka, S., & Katayama, T. (1968). Inhibitory Effect of 2-Diethylaminoethyl 2,2-Diphenylvalerate Hydrochloride (SKF 525-A) on Aromatic Hydroxylation and Phenolic Glucuronidation. Molecular Pharmacology, 4(1), 38–43. View Source
- [2] Elmamlouk, T. H., & Mukhtar, H. (1979). The nuclear envelope as a site of glucuronyltransferase in rat liver: properties of and effect of inducers on enzyme activity. ScienceDirect. View Source
